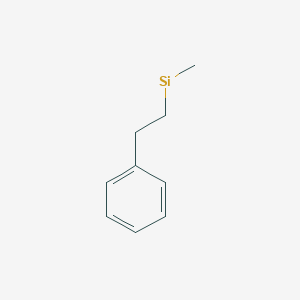

Methylphenethylsilane

Description

Structure

2D Structure

Properties

Molecular Formula |

C9H12Si |

|---|---|

Molecular Weight |

148.28 g/mol |

InChI |

InChI=1S/C9H12Si/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

InChI Key |

VVKCBWIANTVDJQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]CCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Methylphenethylsilane Derivatives

Direct Synthetic Approaches to Methylphenethylsilane Compounds

The formation of the silicon-carbon bond in this compound can be achieved through several established synthetic routes in organometallic chemistry. These methods primarily involve the reaction of a silicon hydride with an unsaturated organic compound or the coupling of organohalides.

Hydrosilylation Reactions for this compound Formation

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, stands as a primary and atom-economical method for the synthesis of alkylsilanes. In the context of this compound synthesis, this reaction involves the addition of a methylsilane to styrene (B11656). The reaction is typically catalyzed by transition metal complexes, most notably those containing platinum, palladium, or rhodium.

The regioselectivity of the hydrosilylation of styrene is a critical aspect, leading to two possible isomers: the α-adduct (1-phenyl-1-silylethane) and the β-adduct (2-phenyl-1-silylethane or phenethylsilane). The choice of catalyst and reaction conditions plays a pivotal role in directing the selectivity towards the desired β-isomer, which corresponds to this compound. For instance, palladium-catalyzed hydrosilylation of styrene derivatives often yields benzylic silanes (α-adducts) due to the formation of π-benzylic palladium intermediates. However, specific ligand systems can be employed to favor the formation of the linear β-adduct.

| Catalyst System | Substrate | Product | Regioselectivity (β:α) | Reference |

| H2PtCl6 | Styrene, Methylsilane | This compound | Varies | [Generic Hydrosilylation] |

| Rh(I) complexes | Styrene, Methylsilane | This compound | High β-selectivity | [Generic Hydrosilylation] |

| Palladium/Chiral Phosphine | Styrene, Trichlorosilane | (1-Phenylethyl)trichlorosilane | High α-selectivity | iitk.ac.in |

Note: Data in this table is illustrative of general hydrosilylation principles and may not be specific to this compound due to a lack of specific literature data.

Alternative Chemical Pathways for this compound Synthesis

Beyond hydrosilylation, other classical organometallic reactions can be employed for the synthesis of this compound.

Grignard Reactions: The reaction of a phenethylmagnesium halide (e.g., phenethylmagnesium bromide) with a methylchlorosilane (e.g., methyldichlorosilane (B44661) or methyltrichlorosilane) provides a direct route to this compound. The stoichiometry of the reactants can be controlled to achieve the desired degree of substitution on the silicon atom. This method is versatile and allows for the introduction of various substituents on both the silicon atom and the phenethyl group.

Wurtz-Fittig Reaction: The Wurtz-Fittig reaction, a coupling reaction involving an aryl halide, an alkyl halide, and sodium metal, can be adapted for the synthesis of organosilicon compounds. wikipedia.orgadichemistry.comorganic-chemistry.org In a modified approach, a phenethyl halide could potentially be coupled with a methylhalosilane in the presence of sodium. However, this method is often limited by side reactions and may not be the most efficient route for preparing this compound with high purity. wikipedia.org

Transformation Reactions Yielding this compound

In some instances, this compound can be obtained through the chemical transformation of a pre-existing functionalized organosilane. For example, a this compound derivative containing a reactive group (e.g., a halide or an alkoxy group) on the silicon atom can be synthesized first and then converted to this compound (containing a Si-H bond) via reduction with a suitable hydride reagent like lithium aluminum hydride.

Polymerization and Oligomerization Strategies Incorporating this compound Units

The presence of the silicon atom and the aromatic phenethyl group imparts unique properties to polymers containing this compound units, such as thermal stability, optical properties, and altered solubility.

Homopolymerization Techniques for Poly(this compound)

The synthesis of poly(this compound) can be envisioned through several polymerization mechanisms, although specific literature on this homopolymer is scarce.

Anionic Polymerization: Anionic polymerization is a powerful technique for the synthesis of well-defined polymers from vinyl monomers. wikipedia.orgdu.edu.eglibretexts.org While this compound itself is not a vinyl monomer, a derivative such as methyl(phenethyl)vinylsilane could potentially undergo anionic polymerization. The living nature of anionic polymerization would allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Ring-Opening Polymerization (ROP): Ring-opening polymerization of strained cyclic organosilane monomers is a well-established method for producing polysilanes. dtic.milresearchgate.netmdpi.com A cyclic monomer containing a methylphenethylsilyl unit, for example, a substituted cyclotetrasilane, could potentially be synthesized and subsequently polymerized via ROP to yield poly(this compound). dtic.mil The driving force for ROP is the relief of ring strain, and the reaction can be initiated by anionic or cationic initiators, as well as by transition metal catalysts. mdpi.comrsc.org

Copolymerization Approaches with this compound

Copolymerization of a this compound-containing monomer with other conventional monomers is a versatile strategy to tailor the properties of the resulting materials.

Copolymerization with Styrene: Given the structural similarity, a vinyl-functionalized this compound could be an excellent candidate for copolymerization with styrene. The resulting copolymer would incorporate the properties of both polystyrene and the organosilicon component. The copolymerization could be carried out using various techniques, including free-radical, anionic, or coordination polymerization. The reactivity ratios of the two monomers would determine the distribution of the monomer units along the polymer chain, which can range from random to alternating or blocky. youtube.comchemrxiv.orgumons.ac.benih.gov

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Copolymer | Potential Properties |

| Methyl(phenethyl)vinylsilane | Styrene | Free-Radical | Poly(methyl(phenethyl)vinylsilane-co-styrene) | Enhanced thermal stability, modified refractive index |

| Methyl(phenethyl)vinylsilane | Methyl Methacrylate (B99206) | Anionic | Poly(methyl(phenethyl)vinylsilane-co-methyl methacrylate) | Altered surface properties, improved gas permeability |

Synthesis of Poly(methylcyclohexylsilane-co-methylphenethylsilane)

The synthesis of polysilane copolymers such as poly(methylcyclohexylsilane-co-methylphenethylsilane) is typically achieved through a Wurtz-type reductive coupling of the corresponding dichlorosilane (B8785471) monomers. illinois.edu This classic method in polysilane chemistry involves the reaction of a mixture of dichloromethylcyclohexylsilane and dichlorothis compound with a molten alkali metal, commonly sodium, in an inert, high-boiling solvent like toluene. illinois.edu

The reaction proceeds via a heterogeneous mechanism on the surface of the sodium metal. The stoichiometry of the dichlorosilane monomers in the reaction feed is a critical factor in controlling the composition of the resulting copolymer. The properties of the final polymer, including its solubility and thermal characteristics, are highly dependent on the ratio of the cyclohexyl and phenethyl side groups incorporated into the polysilane backbone.

While this method is effective for producing high molecular weight polymers, it often results in a broad and sometimes bimodal molecular weight distribution. illinois.edu The harsh reaction conditions also limit the types of functional groups that can be present on the monomers.

Table 1: Representative Data for Polysilane Synthesis via Wurtz Coupling (Analogous Systems)

| Monomer(s) | Polymer | Mn ( g/mol ) | Mw/Mn | Yield (%) |

| Dichloromethylphenylsilane | Poly(methylphenylsilane) | 15,000 | 2.1 | 45 |

| Dichlorodimethylsilane / Dichlorophenylmethylsilane | Poly(dimethylsilane-co-phenylmethylsilane) | 25,000 | 2.5 | 50 |

Transsilylation Condensation for Poly(gem-silyl ester)s Featuring this compound Side Chains

The synthesis of poly(gem-silyl ester)s with this compound side chains can be approached through transsilylation condensation. This method involves the reaction of a bis(silyl ester) monomer with a diol, or the self-condensation of a monomer containing both a silyl (B83357) ester and a hydroxyl group. A common route involves the reaction of a bis(trimethylsilyl) ester of a dicarboxylic acid with a dichlorosilane, eliminating trimethylsilyl (B98337) chloride. researchgate.net

To incorporate this compound side chains, one could envision the use of a dichlorosilane monomer bearing a methyl and a phenethyl group. The reaction with a bis(trimethylsilyl) ester of a dicarboxylic acid would lead to the formation of the poly(gem-silyl ester) backbone. The properties of the resulting polymer would be influenced by the nature of the dicarboxylic acid and the steric and electronic effects of the this compound side chains. This synthetic route offers a milder alternative to Wurtz coupling and allows for greater control over the polymer structure.

Table 2: Illustrative Conditions for Poly(silyl ester) Synthesis via Transsilylation (Analogous Systems)

| Silyl Ester Precursor | Dichlorosilane Precursor | Catalyst | Temperature (°C) | Resulting Polymer |

| Bis(trimethylsilyl) adipate | Dichlorodimethylsilane | None | 150 | Poly(dimethylsilyl adipate) |

| Bis(trimethylsilyl) terephthalate | Dichlorodiphenylsilane | FeCl₃ | 180 | Poly(diphenylsilyl terephthalate) |

Note: This table provides illustrative examples for the synthesis of poly(silyl esters) and does not represent specific experimental data for polymers with this compound side chains.

Preparation of Comb-Type Organosilicon Oligomers and Polymers via Hydrosilylation

Hydrosilylation is a versatile and widely used method for the preparation of comb-type organosilicon polymers. researchgate.netresearchgate.net This reaction involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double bond, in the presence of a platinum-based catalyst, like Karstedt's or Speier's catalyst. researchgate.net

To synthesize a comb-type polymer with this compound side chains, a pre-existing polymer with pendant Si-H groups, such as polymethylhydrosiloxane (B1170920) (PMHS), can be reacted with a molecule containing a terminal alkene and a phenethyl group, for instance, vinylphenethylsilane. The extent of side-chain grafting can be controlled by the stoichiometry of the reactants. This method is highly efficient and proceeds under mild conditions, allowing for the synthesis of well-defined polymer architectures with a high degree of functionalization.

The resulting comb-type polymer would consist of a flexible polysiloxane backbone with rigid this compound side chains, leading to unique material properties.

Table 3: Typical Reaction Parameters for Hydrosilylation to Form Comb Polymers (Analogous Systems)

| Polymer Backbone | Alkene | Catalyst | Solvent | Temperature (°C) |

| Polymethylhydrosiloxane | 1-Octene | Karstedt's Catalyst | Toluene | 60 |

| Polymethylhydrosiloxane | Allylbenzene | Speier's Catalyst | THF | 50 |

Note: The data in this table is representative of hydrosilylation reactions for creating comb polymers with various side chains and is not specific to this compound derivatives.

Controlled Synthesis and Architectural Design Principles

The precise control over polymer architecture, including molecular weight, molecular weight distribution, and stereochemistry, is paramount in tailoring the macroscopic properties of materials derived from this compound.

Strategies for Regulating Polymer Molecular Weight and Distribution

Controlling the molecular weight and its distribution (polydispersity) is a key challenge in the synthesis of polysilanes via Wurtz-type coupling. Several strategies have been developed to improve this control. One approach involves the use of sonication during the polymerization, which can lead to a more monomodal distribution. illinois.edu Another method is the addition of a monofunctional chlorosilane as a capping agent to limit chain growth.

The reaction temperature and the choice of solvent also play a crucial role. Lower temperatures and the use of solvents that can better solvate the growing polymer chains can lead to narrower molecular weight distributions. ibm.com For other polymerization methods like transsilylation and hydrosilylation, molecular weight can be more readily controlled by adjusting the stoichiometry of the reactants and the reaction time.

Stereochemical Control in this compound Polymerization

Achieving stereochemical control in the polymerization of silanes is a complex endeavor. For polymers derived from this compound, the silicon atom in the backbone can be a stereocenter, leading to the possibility of isotactic, syndiotactic, or atactic microstructures.

In Wurtz-type polymerizations, achieving high stereoregularity is generally difficult due to the radical or anionic nature of the reaction mechanism on a heterogeneous surface. dtic.mil However, the use of specific chiral auxiliaries on the silicon atom or the development of novel catalyst systems could potentially induce a degree of stereocontrol.

For polymerization routes that proceed via different mechanisms, such as ring-opening polymerization of strained cyclosilanes (a potential alternative route), the use of stereospecific catalysts could offer a pathway to stereocontrolled polysilanes. The presence of the chiral phenethyl group could also influence the stereochemistry of the polymerization, although this is a complex area of research that is not yet fully understood for this specific monomer. The development of synthetic methods that allow for precise control over the tacticity of polysilanes remains an active area of research in polymer chemistry. chemrxiv.org

Reaction Mechanisms and Mechanistic Elucidation Studies

Fundamental Reaction Pathways of Methylphenethylsilane Derivatives

While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in current literature, the reaction pathways can be thoroughly understood by examining comprehensive research on analogous hydrosilanes. These investigations provide a robust framework for predicting the behavior of this compound in similar chemical transformations.

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. nih.gov Mechanistic studies have revealed complex dependencies on catalyst choice, substrate, and reaction conditions.

The catalytic addition of the Si-H bond is most commonly mediated by transition metal complexes. Historically, precious metals like platinum have been favored for their high efficiency. proquest.com However, a significant trend towards more sustainable and economical earth-abundant metals, such as iron, cobalt, and nickel, has emerged. proquest.comsioc-journal.cn

These catalysts play a central role in activating the Si-H bond, facilitating its addition to substrates like alkenes and alkynes. The choice of metal and its ligand sphere is critical in determining the reaction's efficiency and selectivity. For instance, platinum catalysts are well-known for promoting anti-Markovnikov hydrosilylation, a technology foundational to the silicones industry. proquest.com First-row transition metal complexes are being designed to replicate this reactivity. proquest.com Iron and cobalt catalysts have demonstrated compatibility with industrially relevant tertiary silanes. princeton.edu Nickel complexes, stabilized by various ligands such as bis(phosphinite) or α-diimine, have also been shown to be highly efficient catalysts for the hydrosilylation of alkenes, ketones, and aldehydes. nih.govprinceton.edu

Table 1: Overview of Transition Metal Catalysts in Hydrosilylation

| Catalyst Type | Common Metals | Key Characteristics | Selectivity |

|---|---|---|---|

| Precious Metal | Platinum (Pt), Rhodium (Rh) | High activity and efficiency. proquest.com | Typically anti-Markovnikov. nih.gov |

| Earth-Abundant | Iron (Fe), Cobalt (Co), Nickel (Ni) | Economical, sustainable, biocompatible. sioc-journal.cn | Often anti-Markovnikov; can be tuned. nih.govprinceton.edu |

The mechanism often follows pathways like the Chalk-Harrod or modified Chalk-Harrod cycles, which involve oxidative addition of the silane (B1218182) to the metal center, coordination of the unsaturated substrate, migratory insertion, and reductive elimination of the product.

The stereochemistry and regioselectivity of hydrosilylation are profoundly influenced by the catalyst system. The majority of catalytic hydrosilylations of terminal alkenes yield the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon. nih.gov

Regioselectivity : Iron-based catalyst systems have been developed that are capable of achieving high regio- and enantioselectivity in the hydrosilylation of 1,1-disubstituted aryl alkenes. nih.gov Similarly, nickel-based pincer complexes are efficient for the anti-Markovnikov hydrosilylation of terminal alkenes. nih.gov The choice between α- and β-addition products in alkyne hydrosilylation can be engineered by using different metal sites; for example, certain rhodium sites are α-selective, while iridium sites can be β(Z)-selective.

Stereoselectivity : Hydrosilylation reactions are noted for proceeding with high stereoselectivity. nih.gov The addition of the Si-H bond to an alkene is typically a syn-addition, where the silicon and hydrogen atoms add to the same face of the double bond. This outcome is a key feature of many proposed catalytic cycles, including the Chalk-Harrod mechanism.

Dehydropolymerization, or dehydrocoupling, is a crucial method for forming silicon-silicon bonds to create polysilanes, involving the elimination of hydrogen gas (H₂). wikipedia.org This process is typically catalyzed by early transition metal complexes.

For d⁰ metal catalysts, such as those of titanium and zirconium, the predominant mechanism for dehydropolymerization is σ-bond metathesis. acs.orgwikipedia.org This mechanism is a chemical reaction where a metal-ligand σ-bond exchanges parts with a σ-bond in another reagent, in this case, the Si-H bond of the silane. wikipedia.orglibretexts.org

The process is thought to proceed through an ordered, four-center "kite-shaped" transition state. libretexts.org A key characteristic of this pathway is that the oxidation state of the metal catalyst does not change during the reaction cycle. libretexts.org This mechanism provides a pathway for the formation of element-element bonds for metals that are not suited for redox chemistry involving oxidative addition and reductive elimination steps. wikipedia.orglibretexts.org The dehydrocoupling of hydrosilanes is a prominent example of a reaction suggested to proceed via σ-bond metathesis. wikipedia.org

The elucidation of reaction mechanisms often relies on the identification of key intermediates. In the context of dehydrocoupling, several types of intermediates have been proposed and, in some cases, observed.

σ-Adducts : In zinc-catalyzed dehydrocoupling of silanes and alcohols, kinetically detected σ-silane adducts of the type L-Zn-OR(H-SiR'₃) have been identified as crucial intermediates. nih.gov These adducts form prior to the four-centered transition state associated with the σ-bond metathesis step. nih.gov

Metal Hydrides : For catalytic systems involving group 2 metals (e.g., magnesium, calcium), the proposed mechanism involves the formation of metal hydride species as key intermediates. The catalytic cycle is thought to proceed through a sequence of Si–H/M–N and N–H/M–H metathesis steps.

Oxidative Addition Products : With some late transition metals, such as Wilkinson's catalyst, the mechanism can proceed via oxidative addition of the Si-H bond to the metal center, followed by the elimination of H₂. wikipedia.org

Table 2: Proposed Intermediates in Catalytic Dehydrocoupling

| Catalytic System | Key Intermediate Type | Description |

|---|---|---|

| d⁰ Metal Complexes (e.g., Ti, Zr) | Metal Silyl (B83357) Hydride | Formed via a four-center transition state during σ-bond metathesis. acs.org |

| Zinc-based Catalysts | σ-Silane Adduct | A kinetically observed intermediate preceding the metathesis step. nih.gov |

| Group 2 Metals (e.g., Ca, Mg) | Metal Hydride | Proposed as key intermediates in a cycle of metathesis steps. |

| Late Transition Metals (e.g., Rh) | Oxidative Addition Product | The Si-H bond adds across the metal center, increasing its oxidation state. wikipedia.org |

Transsilylation Condensation Reaction Mechanisms for Silyl Ester Formation

The formation of silyl esters through transsilylation condensation is a significant synthetic route, particularly in the synthesis of polymers containing labile silyl ester bonds in their backbone. This reaction mechanism typically involves an ester interchange process. A common method is the condensation of a bis(trimethylsilyl) ester of a dicarboxylic acid with a bis(silyl chloride). acs.org

The fundamental reaction can be represented by the interaction of a silyl chloride with a silyl-protected carboxylic acid. The driving force for this reaction is often the formation of a volatile and stable byproduct, such as trimethylsilyl (B98337) chloride (TMSCl). acs.orgresearchgate.net The general mechanism proceeds through a nucleophilic attack of the oxygen atom of the silyl ester onto the silicon atom of the silyl chloride. This is followed by the elimination of a chloride ion, which then abstracts the trimethylsilyl group to form the stable TMSCl, leaving behind the newly formed silyl ester linkage.

In the context of polymerization, this reaction allows for the creation of poly(silyl ester)s. For instance, the condensation of bis(trimethylsilyl) esters of adipic or sebacic acid with various bis(silyl chloride)s yields the corresponding poly(silyl ester) and trimethylsilyl chloride as a condensate. acs.org The properties and degradation characteristics of the resulting polymer can be tailored by varying the substituents on the silicon atom and the structure of the dicarboxylic acid. acs.org

A key aspect of this mechanism is its equilibrium nature. The removal of the volatile byproduct (e.g., TMSCl) is crucial to drive the reaction towards the formation of the desired polymer. acs.org The reactivity of the monomers is influenced by factors such as the steric bulk and electronegativity of the substituents attached to the silicon atoms. acs.org Increased steric hindrance around the silicon center can decrease the reactivity of the monomer. acs.org

Nucleophilic Catalysis in Transsilylation

Nucleophilic catalysis plays a crucial role in accelerating transsilylation reactions for silyl ester formation. The catalyst, typically a Lewis base, enhances the rate of reaction by activating the silicon electrophile. Common nucleophilic catalysts include amines, such as pyridine and 4-(dimethylamino)pyridine (DMAP), as well as phosphines. youtube.com

The mechanism of nucleophilic catalysis in this context involves the initial interaction of the nucleophilic catalyst with the silyl chloride. This forms a highly reactive, hypervalent silicon intermediate. youtube.comyoutube.com This intermediate is more susceptible to nucleophilic attack by the carboxylic acid or its silyl ester than the original silyl chloride.

The catalytic cycle can be described in the following steps:

Activation of the Silylating Agent: The nucleophilic catalyst (Nu) attacks the silicon atom of the silyl chloride (R₃SiCl), displacing the chloride ion and forming a highly reactive cationic silyl intermediate ([R₃Si-Nu]⁺). youtube.com

Nucleophilic Attack: The oxygen atom of the carboxylic acid or its silyl ester then attacks the activated silicon center of the intermediate.

Product Formation and Catalyst Regeneration: The silyl ester is formed, and the catalyst (Nu) is expelled, thereby regenerating it for the next catalytic cycle.

Mechanisms of Degradation and Stabilization in this compound Polymers

Thermal Degradation Kinetics and Pathways of Poly(this compound)

While specific studies on the thermal degradation of poly(this compound) are not extensively documented, the degradation kinetics and pathways can be inferred from the behavior of structurally similar polysiloxanes and polysilanes, such as poly(dimethylsiloxane) and poly(methylphenylsiloxane). gelest.comntis.govgla.ac.uk The thermal stability of these polymers is generally high, with irreversible degradation typically commencing at temperatures between 300-400°C in an inert atmosphere. gelest.com

The thermal degradation of polysiloxanes predominantly proceeds through intramolecular and intermolecular siloxane bond redistribution reactions. gelest.com This leads to the fragmentation of the linear polymer chains into smaller, volatile cyclic structures, which are thermodynamically more stable at elevated temperatures. gelest.com For poly(dimethylsiloxane), the main volatile degradation products are cyclic oligomers, with the cyclic trimer (hexamethylcyclotrisiloxane) and tetramer being major components. ntis.govgla.ac.uk A similar pathway is expected for poly(this compound), where the backbone would cleave to form cyclic siloxanes substituted with methyl and phenethyl groups.

The presence of the phenethyl group is likely to influence the degradation pathway. The Si-C bond is generally weaker than the Si-O bond, and cleavage of the Si-phenethyl bond could occur, leading to the formation of radicals and subsequent crosslinking reactions. nih.gov This can result in the formation of a char residue at higher temperatures.

The kinetics of thermal degradation are often studied using thermogravimetric analysis (TGA). The rate of weight loss as a function of temperature provides information about the thermal stability and the decomposition process. For polysiloxanes, the degradation in an inert atmosphere often occurs in a single weight-loss step. gelest.com

Kinetic Models of Thermal Decomposition

The kinetics of the thermal decomposition of silicon-based polymers are frequently analyzed using various kinetic models applied to thermogravimetric analysis (TGA) data. These models aim to determine the kinetic triplet: the activation energy (Ea), the pre-exponential factor (A), and the reaction model (f(α)).

Commonly used methods for kinetic analysis include:

Isoconversional (Model-Free) Methods: These methods, such as the Flynn-Wall-Ozawa and Kissinger methods, determine the activation energy as a function of the extent of conversion without assuming a specific reaction model. bohrium.com This is particularly useful for complex degradation processes where the mechanism may change with temperature.

Model-Fitting Methods: Methods like the Coats-Redfern method involve fitting different reaction models (e.g., first-order, second-order, diffusion-controlled) to the experimental data to find the one that best describes the degradation process. bohrium.com

The Arrhenius equation is fundamental to these models, relating the rate constant (k) to the activation energy (Ea) and temperature (T):

k = A * exp(-Ea / RT)

where R is the gas constant.

For the thermal degradation of polydimethylsiloxane (PDMS), it has been shown that as the heating rate increases, the volatilization becomes dominated by the rate of diffusion and evaporation of the oligomers produced during decomposition. sci-hub.se

Below is a table summarizing kinetic parameters for the thermal degradation of related silicon polymers.

| Polymer | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| Polydimethylsiloxane (PDMS) | Isothermal TGA | 105-111 | 2.5 x 10⁷ |

| Poly(dimethyl diphenyl)siloxane | Isothermal TGA | 113-121 | 1.3 x 10⁸ |

Note: Data is illustrative and based on studies of similar polysiloxanes. Actual values for poly(this compound) may vary.

Oxidative Pyrolysis Mechanisms

The presence of oxygen significantly alters the thermal degradation mechanism of polysilanes and related polymers compared to pyrolysis in an inert atmosphere. Thermo-oxidative degradation is a more complex process that generally occurs at lower temperatures and involves multiple weight-loss steps. gelest.com

The initial stages of oxidative pyrolysis are believed to involve the formation of free radicals. The Si-C and C-H bonds are susceptible to attack by oxygen at elevated temperatures, leading to the formation of peroxy radicals. These radicals can then initiate a chain reaction, leading to the scission of both the polymer backbone and the side chains.

For polysiloxanes, a proposed mechanism for thermo-oxidative degradation below 350-400°C involves a free radical process, followed by siloxane redistribution reactions at higher temperatures. gelest.com The organic side groups are oxidized, leading to the formation of species like formaldehyde and formic acid from methyl groups, and eventually, the formation of additional siloxane cross-links.

As the degradation progresses, the organic content of the polymer is lost, and the residue becomes increasingly rich in silicon and oxygen. At temperatures above approximately 600°C, the final product of thermo-oxidative degradation of polysiloxanes is typically pure silica (B1680970) (SiO₂). gelest.com The amount of residue is often less than theoretically expected based on the silicon content of the original polymer due to the formation of volatile organosilicon degradation products. gelest.com

Hydrolytic Degradation Mechanisms of Silyl Ester Linkages in Polymers

Polymers containing silyl ester linkages are known for their susceptibility to hydrolytic degradation. nih.gov The Si-O-C bond in the silyl ester group is labile and can be readily cleaved by water, a characteristic that is utilized in the design of degradable polymers. acs.orgnih.gov The degradation process can be influenced by both acidic and basic conditions. nih.gov

The mechanism of hydrolytic degradation involves the nucleophilic attack of a water molecule on the electrophilic silicon atom of the silyl ester linkage. This leads to the formation of a pentacoordinate silicon intermediate, which then breaks down to cleave the Si-O bond, resulting in the formation of a silanol (Si-OH) and a carboxylic acid (-COOH) group.

The rate of hydrolysis is significantly affected by the steric and electronic properties of the substituents on the silicon atom. acs.orgacs.orgacs.org

Steric Hindrance: Increased steric bulk of the substituents attached to the silicon atom hinders the approach of the water molecule, thus increasing the stability of the silyl ester bond and slowing down the rate of hydrolysis. acs.orgacs.org For example, polymers with diisopropyl-substituted silyl esters are more stable towards hydrolysis than those with dimethyl-substituted silyl esters. acs.org

Electronic Effects: Electron-withdrawing groups attached to the silicon atom can increase its electrophilicity, making it more susceptible to nucleophilic attack and accelerating hydrolysis.

The degradation products of the hydrolysis of poly(silyl ester)s are typically small molecules, including the corresponding diol or dicarboxylic acid and a disilanol. acs.orgacs.org In some cases, particularly in the solid state, the disilanol degradation products can undergo spontaneous condensation to form polysiloxanes. acs.orgacs.org

The hydrolytic degradation of copolymers containing silyl ester side groups has been shown to be tunable. researchgate.net The rapid hydrolysis of silyl ester groups can lead to the generation of hydrophilic carboxylic acid groups, which can increase the water absorption of the polymer film and potentially accelerate the breakdown of the polymer backbone. researchgate.net

Below is an interactive data table summarizing the effect of substituents on the hydrolytic degradation of silyl ester-containing polymers.

| Silicon Substituent | Steric Hindrance | Relative Hydrolysis Rate |

| Dimethyl | Low | Fast |

| Diethyl | Medium | Moderate |

| Diisopropyl | High | Slow |

| t-Butyl | Very High | Very Slow |

Photodegradation Inhibition Mechanisms by Organosilanes

Organosilanes, including those with phenyl substituents like this compound, can inhibit the photodegradation of polymeric materials through various mechanisms. These mechanisms involve absorbing harmful UV radiation, scavenging free radicals, and forming stabilizing coordination bonds.

Organosilanes containing aromatic moieties, such as the phenyl group in this compound, exhibit absorption in the ultraviolet (UV) region of the electromagnetic spectrum. researchgate.net This property allows them to function as UV absorbers, protecting materials from the damaging effects of sunlight. mdpi.com The phenyl group in phenyl-substituted silanes gives rise to absorption bands in the UV range. researchgate.net By absorbing UV radiation, these organosilanes can dissipate the energy as heat or through other harmless photophysical processes, thereby preventing the initiation of photo-oxidative degradation pathways in the host material. researchgate.netmdpi.com The incorporation of phenyl-substituted siloxanes can enhance the UV stability of materials. mdpi.com

The photodegradation of polymers often proceeds through free-radical chain reactions. Organosilanes can act as radical scavengers, interrupting these destructive processes. While the specific radical scavenging mechanism for this compound is not extensively detailed in the available literature, silicon-containing compounds have been shown to possess antioxidant properties. nih.gov Phenolic antioxidants, which are known to be effective radical scavengers, can be tethered to silicone oils, imparting antioxidant properties to the material. The phenyl group, when appropriately substituted, can also contribute to radical scavenging activity. niscpr.res.in It is plausible that organosilanes like this compound can donate a hydrogen atom or otherwise react with and neutralize free radicals, thus terminating the degradation chain.

Organosilanes can enhance the stability of materials against photodegradation through the formation of coordination bonds. In composites containing metal oxides, organosilanes can form covalent bonds (M-O-Si) with the surface of the inorganic particles. acs.orgrussoindustrial.ru This interaction can passivate the photocatalytic activity of certain metal oxides, such as TiO₂, which can otherwise accelerate the photodegradation of the polymer matrix. Furthermore, the coordination between organosilane functionalities and the polymer chains can help to dissipate excited-state energy, converting it to harmless thermal energy and thus stabilizing the polymer. mdpi.com This stabilization mechanism is particularly relevant in coatings and composites where organosilanes are used as coupling agents or surface modifiers. russoindustrial.ru

Electron Transfer and Photophysical Mechanisms

Solution Fluorescence Quenching Mechanisms of Poly(this compound)

The fluorescence of poly(this compound) in solution can be quenched by various molecules. The mechanism of this quenching can involve both static and dynamic processes, often driven by electron transfer.

A study on the solution fluorescence quenching of poly(this compound) by quenchers such as carbon tetrachloride (CCl₄), chloroform (CHCl₃), 1,1,2,2-tetrachloroethane (Cl₂CHCHCl₂), and methyl benzoate revealed that both static and dynamic quenching mechanisms are at play. researchgate.net

Static Quenching: This occurs when the fluorophore (poly(this compound)) and the quencher form a non-fluorescent complex in the ground state. The formation of this complex reduces the concentration of the fluorophore available for excitation, leading to a decrease in fluorescence intensity.

Dynamic Quenching: This involves the collision of an excited-state fluorophore with a quencher molecule. During this collision, energy is transferred from the fluorophore to the quencher, leading to non-radiative decay of the fluorophore to its ground state. This process is often diffusion-controlled.

The following table summarizes the fluorescence quenching data for poly(this compound) with different quenchers.

| Quencher | Quenching Mechanism(s) | Relative Quenching Ability |

| Carbon tetrachloride (CCl₄) | Static and Dynamic | High |

| Chloroform (CHCl₃) | Static and Dynamic | Moderate |

| 1,1,2,2-Tetrachloroethane | Static and Dynamic | Moderate |

| Methyl benzoate | Static and Dynamic | Varies |

This data indicates that the efficiency of quenching is dependent on the specific quencher used, highlighting the role of electronic interactions in the quenching process.

Hole Transport Mechanisms in Polysilane Architectures

The transport of positive charge carriers (holes) in polysilane architectures is a key process underpinning their application in electronic devices. Polysilanes are considered σ-conjugated polymers, where the charge transport occurs along the silicon backbone. The mechanism of hole transport in these materials is generally described by a hopping model, where holes move between localized states. These localized states arise from conformational disorder and structural defects in the polymer chains.

In polysilanes, the charge carriers can become trapped in segments of the polymer chain, forming polarons. A polaron is a quasiparticle consisting of a charge carrier and its associated induced polarization field in the surrounding lattice. The transport of these polarons is a thermally activated process, and the polaron binding energy, which is the energy required to liberate the charge carrier from this local deformation, is a significant part of the activation energy for charge mobility.

For polysilanes with aromatic side groups, such as poly(methylphenylsilylene), which is structurally related to poly(this compound), the hole transport is understood to be governed by the movement of small polarons within a framework of energetic disorder. The presence of the phenyl groups can influence the electronic properties and the morphology of the polymer, thereby affecting the charge transport characteristics.

Intrachain Hopping: Holes move along the silicon backbone between adjacent localized states. The rate of this process is sensitive to the conformation of the polymer chain. Well-ordered, all-trans conformations are expected to facilitate more efficient intrachain transport.

Interchain Hopping: Holes can also hop between neighboring polymer chains. This process is highly dependent on the packing and morphology of the polymer film. The presence of the phenethyl side group in poly(this compound) will significantly influence the interchain spacing and ordering, thereby impacting the efficiency of interchain hopping.

Influence of Disorder: Both energetic and positional disorder play a critical role. Energetic disorder arises from variations in the local electronic environment, while positional disorder relates to the random arrangement of the polymer chains. Increased disorder typically leads to a decrease in charge carrier mobility.

| Parameter | Description | Expected Influence on Hole Transport in Poly(this compound) |

| Polymer Chain Conformation | The arrangement of the silicon backbone (e.g., all-trans vs. gauche). | More ordered, extended conformations are expected to enhance intrachain hole transport. |

| Interchain Packing | The distance and relative orientation between adjacent polymer chains. | The bulky phenethyl group may hinder close packing, potentially affecting interchain hopping rates. |

| Energetic Disorder | Variations in the energy levels of the hopping sites. | A broader distribution of energy levels can lead to increased charge trapping and lower mobility. |

| Polaron Binding Energy | The energy of interaction between a charge carrier and the local lattice distortion. | A higher binding energy would imply a greater activation energy for hopping and thus lower mobility. |

Advanced Characterization and Analytical Research Techniques for Methylphenethylsilane Systems

Spectroscopic Characterization Methodologies

Spectroscopy is indispensable for elucidating the molecular structure of methylphenethylsilane and its derivatives. By probing the interactions of molecules with electromagnetic radiation, these methods offer detailed insights into the bonding environment, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organosilane compounds. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ²⁹Si NMR provide a complete picture of the this compound molecule.

¹H NMR: Proton NMR is used to identify the hydrogen atoms in the molecule. The spectrum for this compound would show characteristic signals for the methyl protons attached to the silicon atom, the ethyl bridge protons (CH₂-CH₂), and the protons of the phenyl group. The integration of these signals confirms the ratio of protons in different environments, while their splitting patterns reveal adjacent proton relationships.

¹³C NMR: This technique provides information about the carbon skeleton. Distinct signals would be expected for the methyl carbon, the two carbons of the ethyl bridge, and the aromatic carbons of the phenyl ring.

²⁹Si NMR: As the core atom of the molecule, silicon-29 (B1244352) NMR is particularly valuable. It provides a direct probe into the silicon's chemical environment. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it, making it an excellent tool for confirming the structure and purity of the silane (B1218182) monomer and for studying its polymerization.

Table 1: Predicted NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar organosilane structures.

| Nucleus | Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Si-CH ₃ | 0.1 - 0.4 |

| ¹H | Si-CH ₂- | 0.8 - 1.2 |

| ¹H | -CH₂-CH ₂-Ar | 2.6 - 2.9 |

| ¹H | Aromatic (Ar-H ) | 7.1 - 7.4 |

| ¹³C | Si-C H₃ | -5 - 5 |

| ¹³C | Si-C H₂- | 15 - 25 |

| ¹³C | -CH₂-C H₂-Ar | 28 - 35 |

| ¹³C | Aromatic (C -Ar) | 125 - 145 |

| ²⁹Si | Si -H(CH₃)(CH₂CH₂Ph) | -30 to -60 |

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. gelest.com For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of its key structural components. youtube.com The beauty of the IR spectrum lies in the direct relationship between absorption bands and molecular structure. gelest.com

Key expected vibrations include:

Si-H Stretch: A strong, sharp band typically appears in the 2280-2080 cm⁻¹ region, which is a highly diagnostic indicator of the silicon-hydride bond. gelest.com

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups appear just below 3000 cm⁻¹.

Si-CH₃ Bending: A characteristic bending (deformation) vibration for the silicon-methyl group is typically found around 1250 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl ring.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Stretching | Aromatic C-H | 3100 - 3000 |

| Stretching | Aliphatic C-H | 3000 - 2850 |

| Stretching | Si-H | 2280 - 2080 |

| Bending | Aromatic C=C | 1600 - 1450 |

| Bending | Si-CH₃ | ~1250 |

| Rocking | Si-CH₃ | 832 - 759 mdpi.com |

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. biocompare.com For this compound, the primary chromophore (light-absorbing part) is the phenyl group.

UV-Vis Absorption: Simple alkylsilanes are transparent in the typical UV-Vis range. Therefore, the absorption spectrum of this compound is dominated by the π → π* transitions of the phenyl ring. The introduction of a silyl (B83357) substituent directly onto an aromatic ring can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. mdpi.comsemanticscholar.org The specific absorption wavelengths can provide insights into the electronic interaction between the silicon atom and the aromatic system.

Fluorescence Spectroscopy: This technique measures the light emitted from a molecule after it has absorbed light. While simple phenyl groups have relatively low fluorescence quantum yields, the emission properties can be sensitive to the molecular environment and substitution. The technique is particularly useful for studying polymers derived from this compound, where conjugation or the formation of specific chromophores could lead to distinct fluorescent properties. researchgate.net The sensitivity and specificity of fluorescence spectroscopy make it a valuable tool for quantitative analysis of specific molecules in a mixture. biocompare.com

Chromatographic and Mass Spectrometric Analysis

Chromatographic methods are essential for separating complex mixtures, while mass spectrometry provides information on molecular weight and structure. The coupling of these techniques is a powerful tool for analyzing organosilane systems.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. thermofisher.com It is ideally suited for analyzing the purity of the this compound monomer and for identifying the products of reactions in which it is involved. emerypharma.comresearchgate.net

The process involves two stages:

Gas Chromatography (GC): The sample is vaporized and injected into a capillary column. thermofisher.com Components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. This compound, being a volatile compound, would elute at a characteristic retention time.

Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer. There, it is ionized, typically by electron ionization (EI), causing the molecule to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. For silylated compounds, a common fragmentation pattern is the loss of a methyl group, leading to a prominent [M-CH₃]⁺ ion. nih.gov This fragmentation data is crucial for confirming the identity of known products and elucidating the structure of unknown byproducts. nih.gov

When this compound is used as a monomer to create polymers, such as poly(this compound), Size-Exclusion Chromatography (SEC) is the standard method for determining the molecular weight and molecular weight distribution of the resulting polymer. nih.gov SEC separates molecules based on their hydrodynamic size in solution, not their molecular weight. waters.com

In an SEC experiment, a solution of the polymer is passed through a column packed with porous gel. nih.gov Larger polymer coils cannot enter the pores and thus elute more quickly, while smaller coils explore more of the pore volume and elute later. By calibrating the column with polymer standards of known molecular weight, a calibration curve can be created to determine key parameters of the unknown polymer sample:

Number-average molecular weight (Mₙ)

Weight-average molecular weight (Mₒ)

Polydispersity index (PDI = Mₒ/Mₙ) , which indicates the breadth of the molecular weight distribution.

SEC is a critical tool for quality control and for understanding how reaction conditions affect the final properties of polysilanes. The hyphenation of SEC with other techniques like mass spectrometry can provide even more detailed information about the polymer's structure and composition. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components within complex mixtures. nih.gov Its high sensitivity and selectivity make it suitable for analyzing systems containing this compound, its oligomers, or related reaction byproducts. The process begins with liquid chromatography (LC), which separates compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase. diva-portal.org This separation is crucial as it simplifies the mixture before it enters the mass spectrometer, reducing ion suppression and interference from matrix components. nih.gov

Once separated by the LC system, the analytes are introduced into the mass spectrometer's ion source, where they are converted into gas-phase ions. diva-portal.org The first stage of mass analysis (MS1) isolates a specific ion of interest (the precursor ion) based on its mass-to-charge (m/z) ratio. This precursor ion is then directed into a collision cell, where it is fragmented into smaller product ions. The second stage of mass analysis (MS2) separates these product ions, generating a fragmentation spectrum. This spectrum provides detailed structural information, acting as a molecular fingerprint that aids in the definitive identification of the compound. lcms.cz This tandem approach (MS/MS) is particularly valuable for differentiating between structurally similar compounds, such as isomers, which may be difficult to resolve by chromatography alone.

The selection of the mobile phase is critical for achieving optimal separation and ionization. For instance, in the analysis of silane-related compounds, mobile phases containing methanol (B129727) and additives like formic acid or ammonium (B1175870) acetate (B1210297) are often used to improve peak shape and ionization efficiency. nih.gov

| Step | Description | Purpose |

|---|---|---|

| Sample Injection & LC Separation | The complex mixture is injected into the HPLC/UPLC system. Compounds are separated as they travel through the column at different rates. | Physical separation of analytes to reduce matrix effects and resolve isomers. |

| Ionization | Eluted compounds from the LC column enter an ion source (e.g., ESI, APCI) and are converted into gaseous ions. | To generate charged molecules suitable for mass analysis. |

| MS1: Precursor Ion Selection | The first mass analyzer selects ions of a specific mass-to-charge (m/z) ratio. | To isolate the target analyte ion from other co-eluting compounds. |

| Collision-Induced Dissociation (CID) | The selected precursor ions are fragmented by collision with an inert gas in a collision cell. | To break the molecule into characteristic smaller fragments for structural confirmation. |

| MS2: Product Ion Analysis | The second mass analyzer separates the resulting product ions. | To obtain a fragmentation pattern (MS/MS spectrum) that is unique to the analyte's structure. |

| Detection and Data Analysis | Product ions are detected, and the resulting data is processed to identify and quantify the original compound. | To confirm the identity of the analyte and determine its concentration in the original sample. |

Advanced Mass Spectrometry Techniques (e.g., MALDI-TOF MS, ITMS)

Beyond conventional MS, advanced techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Ion Trap Mass Spectrometry (ITMS) offer specialized capabilities for the characterization of organosilane systems.

MALDI-TOF MS is a soft ionization technique particularly effective for analyzing large molecules like polymers with minimal fragmentation. tuwien.atfree.fr In this method, the analyte is co-crystallized with a matrix, an energy-absorbing organic compound. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase. tuwien.at The "soft" nature of this process typically leaves the polymer chains intact. The mass-to-charge ratio of these ions is then determined by their time-of-flight (TOF) to a detector; lighter ions travel faster and arrive first. free.fr This technique is invaluable for determining the absolute molecular weights (Mn and Mw), molecular weight distribution, and repeating monomer units of polymers like poly(this compound). youtube.com The high resolution of MALDI-TOF MS can often resolve individual oligomers, allowing for the characterization of polymer end-groups. weebly.com

Ion Trap Mass Spectrometry (ITMS) functions by confining ions in a small space using electric or magnetic fields. researchgate.net This trapping capability allows for extended analysis times and the performance of sequential fragmentation experiments (MS^n). In an MS^n experiment, a precursor ion is selected and fragmented, then a specific product ion from that fragmentation is itself selected and fragmented again. This process can be repeated multiple times to build a highly detailed map of the molecule's structure. ITMS is also a valuable tool for studying gas-phase ion-molecule reactions, which can be relevant for understanding the behavior of reactive silane ions. researchgate.netbohrium.com The integration of ion mobility spectrometry with ITMS can further enhance analysis by separating ions based on their size and shape (collisional cross-section) before mass analysis. fiu.edurapiscansystems.com

| Feature | MALDI-TOF MS | Ion Trap Mass Spectrometry (ITMS) |

|---|---|---|

| Ionization Method | Soft ionization (Matrix-Assisted Laser Desorption/Ionization). tuwien.at | Various (e.g., ESI, EI), ions are then trapped. |

| Primary Application | Analysis of large, non-volatile molecules like polymers; determination of absolute molecular weight distribution. youtube.com | Detailed structural elucidation of complex molecules; study of ion-molecule reactions. researchgate.net |

| Fragmentation | Minimal fragmentation, preserving the molecular ion. free.fr | Capable of sequential fragmentation (MS^n) for in-depth structural analysis. |

| Mass Analyzer | Time-of-Flight (TOF), measures m/z based on ion travel time. | Ions are trapped and ejected for detection based on their m/z ratio. |

| Key Information Provided | Polymer repeating units, end-group masses, average masses (Mn, Mw). youtube.com | Detailed fragmentation pathways, differentiation of isomers, gas-phase reactivity. researchgate.netbohrium.com |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Dynamic Thermogravimetry

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a material as a function of temperature or time in a controlled atmosphere. azom.com For polymers derived from this compound, TGA provides critical data on thermal stability and decomposition behavior. youtube.com The instrument consists of a high-precision balance with a sample pan located inside a furnace. During a typical experiment, the sample is heated at a constant rate, and its mass is continuously recorded. youtube.com

The resulting TGA curve plots the percentage of initial mass remaining against temperature. A sharp drop in the curve indicates a mass loss event, typically corresponding to decomposition, degradation, or the volatilization of components. The temperature at which significant degradation begins is a key indicator of the material's thermal stability. mdpi.com The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxygen-rich atmosphere to study oxidative degradation. youtube.com By analyzing the distinct stages of weight loss, TGA can also be used to quantify the composition of a material, such as the polymer content versus the amount of inorganic filler or char residue. researchgate.net

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

|---|---|---|

| 30 - 150 °C | ~1-2% | Evaporation of residual solvent or adsorbed moisture. |

| 150 - 350 °C | ~5-10% | Decomposition of labile side groups or low molecular weight oligomers. |

| 350 - 550 °C | ~40-60% | Major decomposition of the main polymer backbone. |

| > 550 °C | - | Remaining mass corresponds to stable char or inorganic filler content. researchgate.net |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions of polymers. nih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de The reference is typically an empty pan, and both pans are subjected to the same controlled temperature program. hu-berlin.de When the sample undergoes a physical transformation, such as melting or crystallization, it will require either more or less heat than the reference to maintain the same temperature, resulting in a detectable change in the heat flow.

A DSC thermogram plots heat flow versus temperature, revealing key thermal events:

Glass Transition (Tg): This appears as a step-like change in the baseline of the DSC curve. It represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is critical as it often defines the upper service temperature for a material.

Crystallization (Tc): This is an exothermic process, appearing as a peak on the thermogram. As the material is heated, amorphous polymer chains may gain enough mobility to arrange themselves into ordered crystalline structures, releasing heat. dtic.mil

Melting (Tm): This is an endothermic process, appearing as a valley or inverted peak. It is the temperature at which the crystalline domains of the polymer melt and transition to a disordered, liquid state. dtic.mil The area of this peak is proportional to the enthalpy of fusion, which can be used to quantify the material's degree of crystallinity.

These thermal properties are highly dependent on the polymer's molecular structure, molecular weight, and thermal history. dtic.mil

| Thermal Event | Description | Appearance on DSC Curve | Significance |

|---|---|---|---|

| Glass Transition (Tg) | Transition from a rigid, glassy amorphous state to a rubbery state. hu-berlin.de | A step-like change in the heat flow baseline. | Indicates a change in mechanical properties and chain mobility. |

| Crystallization (Tc) | Process of polymer chains organizing into ordered structures (crystals). dtic.mil | Exothermic peak (heat is released). | Provides information on the rate and temperature range of crystallization. |

| Melting (Tm) | Transition of crystalline regions from an ordered solid to a disordered liquid. dtic.mil | Endothermic peak (heat is absorbed). | Indicates the melting point; the peak area relates to the degree of crystallinity. |

Structural and Morphological Probes

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a material. It is particularly valuable for characterizing the crystalline nature of polymers. drawellanalytical.com The technique is based on the principle of Bragg's Law, which describes how X-rays are scattered by the ordered planes of atoms within a crystal lattice. When a beam of X-rays strikes a crystalline sample, constructive interference occurs at specific angles (2θ), producing a diffraction pattern of sharp peaks. utah.edu

This diffraction pattern serves as a unique "fingerprint" for the crystalline phase of a material. intertek.com For semi-crystalline polymers, which contain both ordered crystalline regions and disordered amorphous regions, the XRD pattern is a superposition of two features:

Sharp Bragg Peaks: These arise from the well-ordered crystalline domains. The position and intensity of these peaks can be used to identify the specific crystal structure (polymorph) of the polymer. intertek.com

A Broad Amorphous Halo: This is a wide, diffuse hump in the pattern that results from the scattering of X-rays by the disordered, non-crystalline polymer chains. utah.edu

By analyzing the relative areas of the crystalline peaks and the amorphous halo, the degree of crystallinity can be quantified. This is a crucial parameter as it significantly influences the mechanical properties, thermal stability, and density of the polymer. intertek.comthermofisher.com Furthermore, the width of the diffraction peaks can be used to estimate the average size of the crystallites (crystalline domains) via the Scherrer equation. youtube.com

| XRD Pattern Feature | Structural Information Derived | Impact on Material Properties |

|---|---|---|

| Peak Positions (2θ angles) | Identification of the crystal lattice structure and specific polymorph. intertek.com | Different crystal forms can have different densities, stabilities, and melting points. |

| Relative Peak Intensities | Information on the preferred orientation (texture) of crystallites. | Affects anisotropic properties like mechanical strength and stiffness in different directions. |

| Peak Broadening (FWHM) | Estimation of the average crystallite size using the Scherrer equation. youtube.com | Smaller crystallites can lead to different mechanical and optical properties. |

| Area of Crystalline Peaks vs. Amorphous Halo | Quantification of the degree of crystallinity (%). utah.edu | Higher crystallinity generally leads to increased rigidity, tensile strength, and thermal stability. intertek.com |

X-ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) is a well-established, non-destructive analytical technique used for the qualitative and quantitative determination of the elemental composition of materials. fiveable.mesolids-solutions.com The method is highly valued for its rapid analysis, minimal sample preparation, and ability to analyze a wide variety of sample types, including liquids like this compound. malvernpanalytical.commalvernpanalytical.com The fundamental principle of XRF involves irradiating a sample with a primary X-ray beam. technologynetworks.comcarleton.edu This high-energy radiation excites atoms within the sample, causing the ejection of inner-shell electrons. bruker.comyoutube.com To regain stability, electrons from higher energy outer shells fill the created vacancies, releasing energy in the form of secondary, fluorescent X-rays. carleton.eduyoutube.com The energy of these emitted X-rays is unique to each element, acting as an elemental "fingerprint," while the intensity of the X-rays is proportional to the element's concentration in the sample. youtube.comh-and-m-analytical.com

In the context of this compound (C₉H₁₄Si), XRF serves as a powerful tool for verifying the silicon content and screening for heavier elemental impurities. The theoretical elemental composition of pure this compound provides a baseline for quantitative analysis.

| Element | Symbol | Atomic Mass (amu) | Molar Mass (g/mol) | Percentage by Mass (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 72.95 |

| Hydrogen | H | 1.008 | 14.112 | 9.52 |

| Silicon | Si | 28.085 | 28.085 | 17.53 |

| Total | C₉H₁₄Si | 150.296 | 100.00 |

While XRF is exceptionally proficient at detecting elements from sodium (Na) to uranium (U), it is not typically used for the quantification of very light elements such as carbon and hydrogen. youtube.com Therefore, its application to this compound focuses primarily on the precise quantification of silicon and the detection of any trace elemental contaminants.

Research Findings and Applications

Research applications of XRF for organosilane analysis demonstrate its utility in quality control and purity assessment. The technique can rapidly verify the silicon concentration in batches of this compound, ensuring it aligns with the theoretical value of 17.53%. Any significant deviation could indicate the presence of impurities or synthetic byproducts.

A primary research application is the detection of trace metal contaminants. Catalysts containing metals such as palladium, platinum, nickel, or rhodium are often used in the synthesis of silanes. Residual amounts of these catalysts can remain in the final product. Similarly, corrosion of manufacturing or storage equipment could introduce contaminants like iron, chromium, or zinc. drawellanalytical.com XRF is highly sensitive for detecting these and other heavy elements, even at parts-per-million (ppm) levels. h-and-m-analytical.com

The analysis of a high-purity this compound sample would be expected to yield a simple spectrum dominated by the characteristic X-ray emission line of silicon (Si K-alpha at 1.74 keV). The quantitative results would confirm the silicon concentration is within specification and that other elements are below the instrument's detection limits.

| Element | Result (wt.%) | Lower Limit of Detection (LLD) (wt.%) | Status |

|---|---|---|---|

| Silicon (Si) | 17.51 | 0.01 | Pass |

| Iron (Fe) | < LLD | 0.001 | Pass |

| Nickel (Ni) | < LLD | 0.001 | Pass |

| Palladium (Pd) | < LLD | 0.002 | Pass |

| Platinum (Pt) | < LLD | 0.002 | Pass |

Conversely, analysis of a contaminated sample would reveal additional peaks in the XRF spectrum corresponding to the elemental impurities. Quantitative analysis provides the concentration of these contaminants, which is critical for applications where high purity is required.

| Element | Result (wt.%) | Lower Limit of Detection (LLD) (wt.%) | Status |

|---|---|---|---|

| Silicon (Si) | 17.45 | 0.01 | Pass |

| Iron (Fe) | 0.0025 | 0.001 | Fail (Out of Specification) |

| Nickel (Ni) | < LLD | 0.001 | Pass |

| Palladium (Pd) | 0.0031 | 0.002 | Fail (Catalyst Residue Detected) |

| Platinum (Pt) | < LLD | 0.002 | Pass |

Applications in Materials Science and Engineering

Polymeric Materials for Advanced Functional Properties

The integration of silicon-based moieties into polymer structures imparts unique characteristics, leading to the development of materials with specialized electronic, environmental, and stability properties.

Polysilanes, polymers with a backbone composed entirely of silicon atoms, exhibit remarkable electronic properties stemming from σ-electron delocalization along the Si-Si chain. This characteristic makes them excellent candidates for photoconductors and charge transport materials. Primarily, charge transport in these materials is dominated by the movement of holes.

Research has shown that polysilanes can achieve well-defined hole mobilities, typically around 10⁻⁴ cm²/V·s at room temperature. For instance, the hole drift mobility in copolysilanes with disiloxane-pendant groups has been measured to be over 10⁻⁴ cm² V⁻¹ s⁻¹, which is comparable to the well-studied poly(methylphenylsilane) (PMPS). mdpi.com The structure of the organic side groups attached to the silicon backbone significantly influences the physical properties of the polymer, allowing for the synthesis of materials with tailored electronic behaviors. The introduction of aryl substituents, for example, can lower the band gap of dialkyl polysilanes from about 4.5 eV to approximately 3.5 eV. ioffe.ru

| Polymer | Hole Drift Mobility (cm²/V·s) | Conditions |

|---|---|---|

| Poly(methylphenylsilane) (PMPS) | ~10⁻⁴ | Room Temperature |

| Copolysilanes (with 5 mol% disiloxane-pendant groups) | >10⁻⁴ | E > 10⁵ V cm⁻¹ |

| Microcrystalline Silicon | <2 | Temperature Dependent |

| Amorphous Silicon (a-Si:H) | ~1 | - |

This table presents a comparison of hole drift mobilities in various silicon-based materials, highlighting the competitive performance of polysilanes.

Poly(silyl ester)s are a class of hydrolytically degradable silicon-containing polymers. The presence of labile Si-O-C linkages in their backbone makes them susceptible to hydrolysis, a property that is being harnessed for the creation of environmentally responsive systems. nih.gov The rate of this degradation can be precisely controlled by altering the steric hindrance of the substituents on the silicon atom and by modifying the polymer backbone's composition. acs.orgacs.org

For example, increasing the bulk of the alkyl groups attached to the silicon atoms enhances the stability of the silyl (B83357) ester bonds towards hydrolysis. acs.org Studies on poly(ester)–poly(silyl methacrylate) copolymers have demonstrated that the nature of the silyl ester side groups can tune the degradation rate. Copolymers containing bis(trimethylsiloxy)methylsilyl methacrylate (B99206) (MATM2) and tributylsilyl methacrylate (TBSiMA) show a significant decline in molar mass (90% and 86%, respectively) after 7 weeks in artificial seawater at room temperature. rsc.orgresearchgate.net In contrast, a copolymer with the bulkier triisopropylsilyl methacrylate (TIPSiMA) shows no notable degradation under the same conditions. rsc.org This tunable degradability makes poly(silyl ester)s promising for applications requiring controlled release or environmental degradation.

| Copolymer (MDO with Silyl Methacrylate) | Molar Mass Decline (%) | Conditions |

|---|---|---|

| bis(trimethylsiloxy)methylsilyl methacrylate (MATM2) | 90 | 7 weeks in ASW at room temp. |

| tributylsilyl methacrylate (TBSiMA) | 86 | 7 weeks in ASW at room temp. |

| triisopropylsilyl methacrylate (TIPSiMA) | No notable degradation | 7 weeks in ASW at room temp. |

This table illustrates the effect of different silyl methacrylate side groups on the degradation of MDO copolymers, showing how steric hindrance influences hydrolytic stability.

The incorporation of organosilane additives is a highly effective strategy for enhancing the photostability of polymers like poly(vinyl chloride) (PVC). Upon exposure to UV irradiation, PVC undergoes dehydrochlorination and photooxidation, leading to discoloration, embrittlement, and weight loss. mdpi.comnih.gov Aromatic organosilanes have been shown to act as potent photostabilizers for PVC. mdpi.com

These additives function through various mechanisms, including absorbing harmful UV radiation and transferring the energy in a way that does not harm the polymer chain. Research has demonstrated that PVC films containing highly aromatic organosilane additives exhibit significantly reduced degradation. For instance, after 300 hours of UV irradiation, a blank PVC film lost 1.39% of its weight, whereas films containing specific organosilane additives lost as little as 0.50%. mdpi.com Similarly, organotin complexes have also been shown to be effective, with one study showing a weight loss of only 0.27% for a PVC blend with a mefenamate–tin complex, compared to 1.39% for pure PVC under the same conditions. mdpi.com

| PVC Film Composition | Weight Loss (%) after 300h UV Irradiation |

|---|---|

| Blank PVC | 1.39 |

| PVC + Organosilane 1 | 0.50 |

| PVC + Organosilane 2 | 0.57 |

| PVC + Organosilane 3 | 0.65 |

| PVC + Mefenamate–tin complex 1 | 0.27 |

| PVC + Carvedilol–tin complex 1 | 1.7 |

This table presents data on the photostabilizing effect of various organosilane and organotin additives on PVC, as measured by the percentage of weight loss after prolonged UV exposure. mdpi.commdpi.comnih.gov

While the broader class of hyperbranched silicon-containing polymers has seen significant development for sensor applications, specific research on hyperbranched polymers derived from methylphenethylsilane for this purpose is not extensively documented in publicly available literature. However, the principles demonstrated by related hyperbranched polysiloxanes and other hyperbranched polymers serve to illustrate the potential of such structures in sensor technologies.

Hyperbranched polymers possess unique properties such as a high density of functional groups, low viscosity, and a three-dimensional globular structure, which make them excellent candidates for sensor development. For example, novel hyperbranched polymers have been designed as spectral probes for the detection of ferric ions (Fe³⁺). researchgate.netrsc.org These sensors can exhibit high selectivity and sensitivity, with one such polymer showing a colorimetric detection limit of 1.29 µM and a fluorescent detection limit of 1.88 µM for Fe³⁺. researchgate.net The detection mechanism often involves a significant change in the polymer's optical properties, such as a shift in UV-Vis absorption, an enhancement of fluorescence intensity, and a visible color change upon binding with the target analyte. researchgate.net Another hyperbranched poly(ester ether) demonstrated a detection limit as low as 0.04 µM for Fe³⁺. researchgate.net

| Hyperbranched Polymer Sensor | Target Analyte | Detection Limit (µM) | Detection Method |

|---|---|---|---|

| Novel Hyperbranched Polymer | Fe³⁺ | 1.29 | Colorimetric |

| Novel Hyperbranched Polymer | Fe³⁺ | 1.88 | Fluorescent |

| Hyperbranched Poly(ester ether) 1 | Fe³⁺ | 0.04 | Fluorescent |

| Amphiphilic Hyperbranched Fluorescent Probe | 4-Nitrophenol | 0.59 | Fluorescent |

This table shows the performance of various hyperbranched polymers as sensors for different analytes, highlighting their low detection limits. researchgate.netacs.org

Interfacial Chemistry and Adhesion Promotion

Silane (B1218182) coupling agents are bifunctional molecules that act as a bridge between inorganic reinforcing materials (like glass fibers) and organic polymer matrices. rsc.org One end of the silane molecule contains hydrolyzable alkoxy groups that react with hydroxyl groups on the inorganic surface, forming stable covalent bonds. The other end has an organofunctional group that is compatible with and can react with the polymer matrix. rsc.org

This chemical linkage creates a strong and durable interface that facilitates efficient stress transfer from the polymer matrix to the reinforcing fibers. The result is a composite material with significantly improved mechanical properties. For example, treating glass fibers with an aminopropyltriethoxysilane-based agent can increase the tensile strength of a polysulfone-based composite by 28% and the Young's modulus by over 1.5 times compared to a composite with untreated fibers. nih.gov Similarly, the flexural strength can be improved by up to 54%. nih.gov This enhancement in mechanical performance is critical for applications in the automotive, aerospace, and construction industries. acs.org

| Glass Fiber Treatment | Tensile Strength (MPa) | Young's Modulus (GPa) | Flexural Strength (MPa) |

|---|---|---|---|

| Untreated | 530 | 22.4 | - |

| Silane 6020 Treated | 628 (+19%) | 29.7 | +37-41% |

| Silane 6011 (Aminopropyltriethoxysilane-based) Treated | 680 (+28%) | 39.1 | +49-54% |

| PMMA/GF_S (Silane treated) | - | 3.17 | 135.1 |

| PMMA/GF_HCl_S (Acid and Silane treated) | - | 3.87 | - |

This table presents the improvement in mechanical properties of glass fiber-reinforced composites due to silane treatment of the fibers. nih.govnih.gov

Formation of Interpenetrating Networks (IPNs) at Interfaces

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more polymer networks are at least partially interlaced on a molecular scale but are not covalently bonded to each other. nih.govmdpi.com These networks can exhibit synergistic properties, combining the attributes of the individual polymer components. nih.gov The formation of IPNs at interfaces is a strategy to enhance the compatibility and adhesion between different phases in a composite material.

A review of the available scientific literature did not yield specific research on the use of this compound in the formation of interpenetrating networks at interfaces. While the synthesis and characterization of IPNs involving polysiloxanes and other silicon-based polymers have been reported, studies specifically detailing the role of this compound in such systems are not present in the available search results. ijstr.org Therefore, detailed research findings on this specific application of this compound cannot be provided.

Preceramic Polymers and Ceramic Matrix Composites

Preceramic polymers are organometallic or organosilicon polymers that can be converted into ceramic materials through a process of pyrolysis. researchgate.net This route offers advantages over traditional ceramic processing, such as the ability to form complex shapes and ceramic fibers.

This compound Derivatives as Precursors for SiC Materials